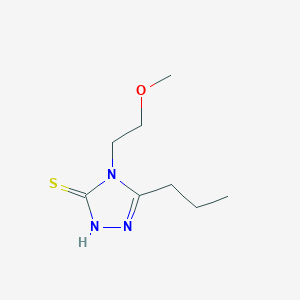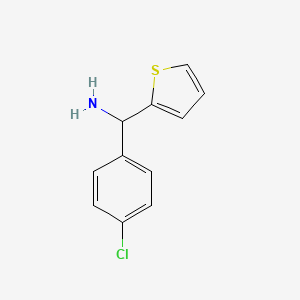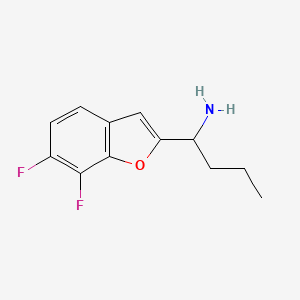
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C12H13F2NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. The presence of fluorine atoms in the benzofuran ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is constructed through a series of cyclization reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Butan-1-amine Group:
Industrial production methods often utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce various functional groups into the benzofuran ring.
Major products formed from these reactions include ketones, carboxylic acids, and amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to target proteins, leading to the inhibition of key enzymes involved in disease progression . The compound’s ability to modulate signaling pathways makes it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives such as:
1-(6,7-Difluorobenzofuran-2-yl)ethan-1-one: This compound has similar structural features but differs in its functional group, leading to different biological activities.
1-(4-Fluorophenyl)butan-2-amine: While this compound shares the butan-1-amine group, the presence of a fluorophenyl ring instead of a benzofuran ring results in distinct chemical properties.
The unique combination of the benzofuran ring and the butan-1-amine group in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13F2NO |
|---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
1-(6,7-difluoro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H13F2NO/c1-2-3-9(15)10-6-7-4-5-8(13)11(14)12(7)16-10/h4-6,9H,2-3,15H2,1H3 |
InChI-Schlüssel |
NBFCNKUYUSOGRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC2=C(O1)C(=C(C=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


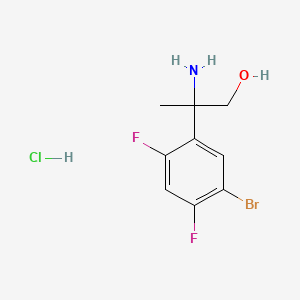

![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)



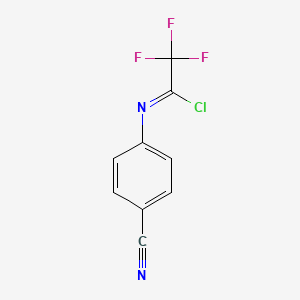
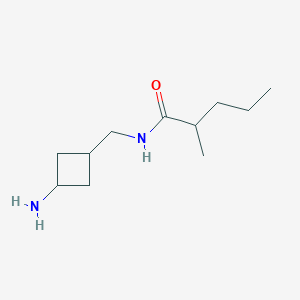
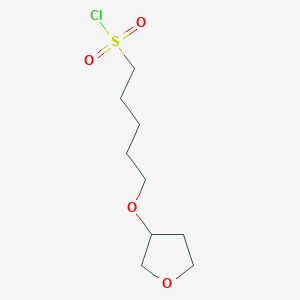
![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
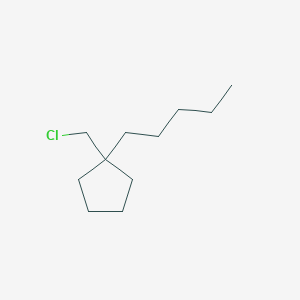
![3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13641955.png)
